5-formyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-formyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C6H5NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of aniline with malonic anhydride under controlled temperature conditions to form an acyl compound. This intermediate is then subjected to oxidation-reduction reactions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
5-formyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-carboxy-1H-pyrrole-3-carboxylic acid.
Reduction: 5-hydroxymethyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
5-formyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: Employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-formyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with additional methyl groups.
1H-pyrrole-2-carboxylic acid, 5-formyl-: Similar structure but with the formyl group at a different position.
Uniqueness
5-formyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
946847-30-9 |
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Molecular Formula |
C6H5NO3 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
5-formyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO3/c8-3-5-1-4(2-7-5)6(9)10/h1-3,7H,(H,9,10) |
InChI Key |
PEYREWQPLYKTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C(=O)O)C=O |
Purity |
95 |
Origin of Product |
United States |
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